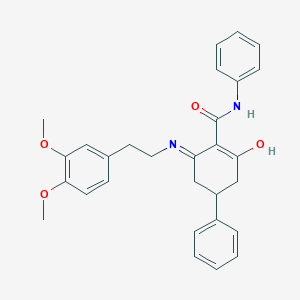
1-(3-甲氧基丙基)咪唑烷-2-酮
描述
“1-(3-Methoxypropyl)imidazolidin-2-one” is a chemical compound . It is an organic compound that contains a methoxybenzene or a derivative thereof .
Synthesis Analysis
Imidazolidin-2-ones are prepared in two steps from readily available N-allylamines. Addition of the amine starting materials to isocyanates affords N-allylureas, which are converted to imidazolidin-2-ones with the generation of two bonds and up to two stereocenters .Molecular Structure Analysis
The molecular weight of “1-(3-Methoxypropyl)imidazolidin-2-one” is 158.2 . The IUPAC name is 1-(3-methoxypropyl)imidazolidin-2-one and the Inchi Code is 1S/C7H14N2O2/c1-11-6-2-4-9-5-3-8-7(9)10/h2-6H2,1H3,(H,8,10) .科学研究应用
立体选择性合成
咪唑烷-4-酮,包括类似于1-(3-甲氧基丙基)咪唑烷-2-酮的衍生物,以其立体选择性合成能力而著称。它们通常用于生物活性寡肽的骨架修饰,充当脯氨酸替代物或保护 N 端氨基酸免受酶水解。这种立体选择性形成对于开发药物至关重要,其中分子的立体化学会对其生物活性产生重大影响 (Ferraz et al., 2007)。
抗菌和抗真菌活性
咪唑烷-2-酮衍生物已被合成并评估了其抗菌和抗真菌活性。这些具有各种芳香取代基的化合物对不同的微生物菌株显示出显着的活性,突出了它们在开发新的抗微生物剂中的潜力 (Ammar et al., 2016)。
烷基化和 β-内酰胺的合成
咪唑烷-2-酮的衍生物已被评估为不对称乙酸盐和丙酸盐曼尼希型反应的拆向试剂。这些反应有助于立体选择性合成 β-内酰胺,这是许多抗生素剂中的核心结构 (Goyal et al., 2016)。
缓蚀
咪唑烷-2-酮及其衍生物已被研究其作为缓蚀剂的作用。这些化合物的电化学行为表明它们在酸性介质中保护金属免受腐蚀的效率,使其在工业应用中有价值 (Cruz et al., 2004)。
抗炎药
已经进行研究以合成和评估咪唑烷衍生物的潜在抗炎和镇痛特性。某些衍生物已显示出有希望的结果,表明它们作为治疗炎症相关疾病的药物的潜力 (Husain et al., 2015)。
催化合成
已经探索了合成咪唑烷-2-酮及其衍生物的催化策略,以提高这些过程的效率和可持续性。这些策略包括将羰基直接结合到二胺中和烯烃的二胺化,突出了这些化合物在合成化学中的多功能性 (Casnati et al., 2019)。
安全和危害
作用机制
Target of Action
Imidazolidin-2-one derivatives, to which this compound belongs, are known to interact with various biological targets depending on their specific substitutions .
Mode of Action
Imidazolidinone compounds, in general, work by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s LUMO .
Biochemical Pathways
Imidazolidin-2-one derivatives have been associated with various biochemical pathways depending on their specific substitutions .
Result of Action
Imidazolidin-2-one derivatives have been associated with various biological effects depending on their specific substitutions .
属性
IUPAC Name |
1-(3-methoxypropyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-6-2-4-9-5-3-8-7(9)10/h2-6H2,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUGTWMWSSKCBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1553712-23-4 | |
| Record name | 1-(3-methoxypropyl)imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[(E)-2-cyano-3-(2-ethoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2774733.png)
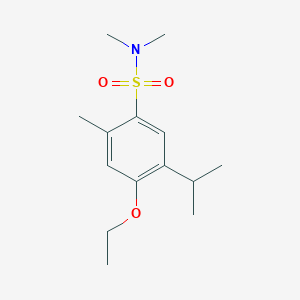
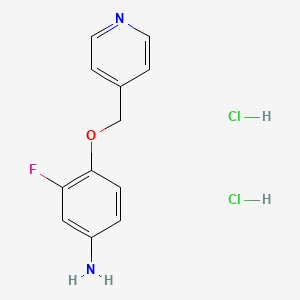
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid](/img/structure/B2774737.png)
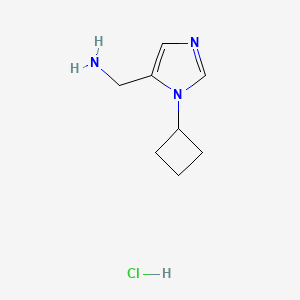
![(E)-N-methyl-2-(4-methylphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]ethenesulfonamide](/img/structure/B2774740.png)
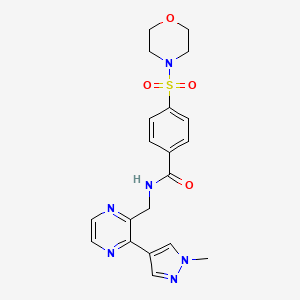
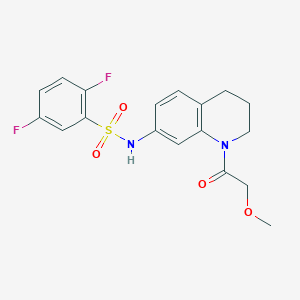
![N-(5-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2774743.png)

![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2774747.png)


